Barium chloride, dihydrate
Overview
Description
Synthesis Analysis
Barium chloride dihydrate is synthesized through various chemical reactions, involving barium compounds and chloride sources. Research demonstrates the synthesis of related barium compounds, such as Diglycine barium chloride monohydrate, through experimental and computational approaches, highlighting its potential in NLO and OLED applications due to its electronic and optical properties (George et al., 2018). Another study discusses the synthesis of barium borohydride chlorides via mechanochemistry and thermal treatment, indicating the complex synthesis routes that can be applied to barium chloride compounds as well (Grube et al., 2016).
Molecular Structure Analysis
The molecular structure of barium chloride dihydrate has been studied extensively. A detailed investigation into its structure was conducted through proton magnetic resonance, revealing specific p—p directions and distances within the crystal, offering insights into its atomic arrangement (Silvidi & McGrath, 1960).
Chemical Reactions and Properties
Barium chloride dihydrate engages in various chemical reactions, including dehydration processes and its use as a catalyst in C-OH/P-H cross-coupling for C-P bond construction, demonstrating its versatility in chemical synthesis (Wo et al., 2018). Its reactivity under different conditions, such as dehydration kinetics sensitive to temperature and water vapor pressure, has been documented, indicating the intricate balance of environmental factors affecting its chemical behavior (Lumpkin & Perlmutter, 1995).
Physical Properties Analysis
Studies on barium chloride dihydrate focus on its phase transitions and thermal behavior. Research into the vapor pressures of its hydrated forms reveals detailed thermodynamic properties, including enthalpies of dehydration (Tanner, 2005). Such insights are crucial for understanding its stability and reactivity under different conditions.
Chemical Properties Analysis
The chemical properties of barium chloride dihydrate, including its solubility, reactivity with other compounds, and its role in various chemical reactions, have been the subject of extensive research. Its application in creating ultra-fine barium carbonate powders via homogeneous precipitation method showcases its importance in advanced material synthesis (Chen, Chen, & Peng, 2016).
Scientific Research Applications
Toxicology and Carcinogenesis Studies : Barium chloride dihydrate has been used in toxicology and carcinogenicity studies. It was tested on rats and mice, revealing no evidence of carcinogenic activity. However, there were chemical-related increased incidences of nephropathy in mice (National Toxicology Program, 1994).
Molecular Structure Analysis : The structure of barium chloride dihydrate has been studied using proton magnetic resonance, which revealed specific details about its molecular structure (Silvidi & Mcgrath, 1960).
Infrared Spectra and Lattice Vibrations : Research on the far-infrared spectra of barium chloride dihydrate and its deutero analog has been conducted to understand its lattice vibrations (Fukushima & Kataiwa, 1970).
Dehydration Kinetics : The dehydration kinetics of barium chloride dihydrate to monohydrate or anhydrous salt have been explored, demonstrating sensitivity to temperature, water vapor pressure, and particle size (Lumpkin & Perlmutter, 1995).
Isotope Effects on Heats of Hydration : The deuterium isotope effect on the heats of hydration of barium chloride has been measured, showing slight enhancements in heats of dehydration (Smith & Bertrand, 1973).
Vapor Pressure Studies : Vapor pressures of water over the monohydrate and dihydrate of barium chloride have been measured, contributing to our understanding of its thermodynamic properties (Tanner, 2005).
Gaseous Thermal Conductivity in Dehydration : The rates of dehydration of barium chloride dihydrate have been studied using gaseous thermal conductivity, providing insights into the kinetics of this process (Ingraham & Rigaud, 1965).
Precipitation Synthesis : Barium chloride dihydrate has been used in the homogeneous precipitation synthesis of barium carbonate (BaCO3) powders, showcasing its application in material science (Chen, Chen, & Peng, 2018).
Subchronic Toxicity Studies : Studies on the subchronic toxicity of barium chloride dihydrate in rats and mice revealed no-effect levels and the impact of high concentrations on renal toxicity and other physiological parameters (Dietz, Elwell, Davis, & Meirhenry, 1992).
Sulfate Ion Removal for Hydraulic Fracturing : Barium chloride dihydrate has been utilized to precipitate sulfate from seawater for hydraulic fracturing, demonstrating its potential in environmental applications (Hou, Alghunaimi, Han, & Aljuryyed, 2023).
Mechanism of Action
Target of Action
Barium chloride, dihydrate, is an inorganic compound composed of one barium ion (Ba2+) and two chloride ions (Cl-) in a 1:2 ratio . It is known to act as a potassium ion channel blocker . This means that it can interfere with the normal functioning of potassium channels, which play a crucial role in maintaining the electrical potential across cell membranes and in regulating neuronal excitability .
Mode of Action
Barium chloride interacts with its targets, the potassium ion channels, by binding to them and blocking their activity . This blockage prevents the normal flow of potassium ions through the channels, which can disrupt the electrical potential across cell membranes and alter neuronal excitability .
Biochemical Pathways
It is known that the disruption of potassium ion channels can have wide-ranging effects on various cellular processes, including cell signaling, muscle contraction, and the regulation of heart rate .
Pharmacokinetics
This compound, is a water-soluble compound , which means it can be readily absorbed and distributed throughout the body.
Result of Action
The molecular and cellular effects of barium chloride’s action are largely due to its ability to block potassium ion channels . This can lead to changes in cell signaling, muscle contraction, and heart rate regulation . It should be noted that barium chloride is considered highly toxic , and exposure to this compound can cause irritation of the eyes, mucous membrane, and skin . Ingestion or inhalation of barium chloride can also prove fatal .
Action Environment
The action, efficacy, and stability of barium chloride can be influenced by various environmental factors. For example, its solubility in water suggests that it can be more readily absorbed and distributed in aqueous environments.
Safety and Hazards
Barium chloride dihydrate is considered hazardous. It is toxic if swallowed, harmful if inhaled, and causes serious eye irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area . In case of ingestion or inhalation, immediate medical attention is required .
Future Directions
Barium chloride dihydrate is used in various industries, including the manufacturing of rubber, oil refining, and papermaking . It is also used in the hardening of steel and to purify brine solution . Future applications may include the preparation of composites to absorb ammonia and to increase the crystallinity of polymers .
Biochemical Analysis
Biochemical Properties
Barium Chloride, Dihydrate is a potassium ion channel blocker . It interacts with enzymes, proteins, and other biomolecules, affecting their function and behavior . For instance, it has been found to prevent the D2-like receptor-mediated hyperpolarisation of spinal central pattern generator (CPG) neurons .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to cause normocytic normochromic anemia, as well as marked disturbances in cardiac, hepatic, and renal functions due to its accumulation in the soft tissues .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is known to cause significant declines in glutathione peroxidase, catalase, superoxide dismutase, and urea with significant elevations in malondialdehyde, lactate dehydrogenase, and creatine kinase levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . It has been observed to cause antioxidant enzymes exhaustion and a sort of normocytic normochromic anemia, as well as marked disturbances in cardiac, hepatic, and renal functions due to the accumulation of this salt in the soft tissues .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For instance, it has been observed to deliver mortalities at certain doses . At high doses, it can cause toxic or adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with enzymes or cofactors, causing effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound affects its activity or function . It may include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
properties
IUPAC Name |
barium(2+);dichloride;dihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ba.2ClH.2H2O/h;2*1H;2*1H2/q+2;;;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWHCIQQGOQTFAE-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[Cl-].[Cl-].[Ba+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BaCl2H4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
10361-37-2 (Parent) | |
Record name | Barium chloride dihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010326279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
244.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
10326-27-9 | |
Record name | Barium chloride dihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010326279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.